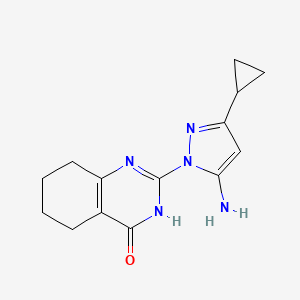

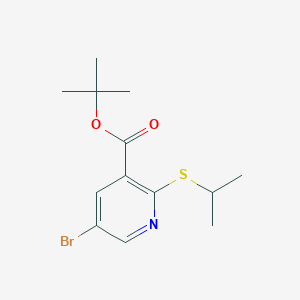

1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol

Descripción general

Descripción

The compound “3-cyclopropyl-1H-pyrazol-5-ol” is similar to the requested compound. It has a molecular weight of 124.14 and is a solid in its physical form . Another similar compound is “1-cyclopentyl-1H-pyrazol-5-amine” which has a molecular weight of 151.21 .

Molecular Structure Analysis

The InChI code for “3-cyclopropyl-1H-pyrazol-5-ol” is1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) . For “1-cyclopentyl-1H-pyrazol-5-amine”, the InChI code is 1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 . Physical And Chemical Properties Analysis

The physical form of “3-cyclopropyl-1H-pyrazol-5-ol” is solid . The physical form of “1-cyclopentyl-1H-pyrazol-5-amine” is oil .Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activities

Pyrazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, a study synthesized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives and tested them for radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. Some derivatives exhibited potent scavenging activities and cytotoxic effects, highlighting the potential of pyrazole derivatives in cancer treatment and as antioxidants (Cadena-Cruz et al., 2021).

Cyclooxygenase-2 (COX-2) Inhibitors

Pyrazole derivatives have also been explored for their potential as COX-2 inhibitors, which could offer therapeutic benefits in conditions like inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). A study on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives identified potential COX-2 inhibitors, indicating the significance of pyrazole cores in developing new medicinal compounds (Patel et al., 2004).

Antiproliferative Agents

Another area of application is the development of antiproliferative agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized, showing significant cytotoxic effects against breast cancer and leukemia cells. These compounds induced cell death by activating apoptosis, underlining the potential of pyrazole derivatives as antiproliferative agents (Ananda et al., 2017).

Heterocyclic Analogues Synthesis

Pyrazoles serve as key intermediates in the synthesis of heterocyclic analogues, including various pyrano[2,3-c]pyrazol-4(1H)-ones, which are of interest for their potential biological activities. An efficient synthesis approach for these compounds has been developed, showcasing the versatility of pyrazoles in the creation of complex heterocyclic structures (Eller et al., 2006).

Metal Ion Chelation

Pyrazole derivatives are also known for their ability to act as chelating agents for different metal ions. This application is important in the fields of medicinal chemistry, where metal complexes of pyrazole derivatives can exhibit enhanced biological activities. Recent advances include the synthesis of bis(pyrazolyl)methanes, highlighting the role of pyrazole-based compounds in developing new chelating agents (Sadeghpour & Olyaei, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-7-10(8-5-6-8)12-13(11)9-3-1-2-4-9/h7-9,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCDTKVKRUSJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)

![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)